molecular formula C10H11Cl2N3 B1612657 1-(4-chlorobenzyl)-1H-pyrazol-5-amine CAS No. 30153-85-6

1-(4-chlorobenzyl)-1H-pyrazol-5-amine

Cat. No. B1612657
CAS RN: 30153-85-6
M. Wt: 244.12 g/mol
InChI Key: XYCDEBZUXMZCHS-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-1H-pyrazol-5-amine” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a chlorine atom. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like oxidation, reduction, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of a chlorine atom might make the compound more polar, affecting its solubility and reactivity .

Scientific Research Applications

Catalytic Intermolecular C-H Amination

The compound has been utilized in Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, showcasing the first example of rhodium(III)-catalyzed intermolecular aromatic C-H amination. This process is directed by an intrinsic functionality of the substrate/product and features the amination of an existing drug, representing a significant advancement in synthetic organic chemistry (Wu et al., 2014).

Synthesis of Heterocyclic Ketene Aminal Derivatives

Another study reports an efficient one-pot three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient and environmentally benign, making it suitable for large-scale and parallel combination synthesis. These compounds are promising candidates for drug discovery, highlighting the compound's role in medicinal chemistry (Yu et al., 2013).

Nucleophilic Substitution Reactions

The compound has been involved in nucleophilic substitution reactions to provide 5-alkyl amino and thioether pyrazoles in high yields. These reactions occur under mild conditions, further demonstrating the chemical versatility of 1-(4-chlorobenzyl)-1H-pyrazol-5-amine (Sakya & Rast, 2003).

Creation of Pyrazolo[3,4-b]pyridine Derivatives

The compound has been used in the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot four-component reaction. This synthesis demonstrates the compound's contribution to creating complex molecular architectures, which could have implications in drug development and materials science (Shaabani et al., 2009).

Intramolecular C-H Insertion Reactions

Research also delves into the mechanism and dynamics of intramolecular C-H insertion reactions of 1-aza-2-azoniaallene salts, leading to the formation of pyrazolines. This study not only expands on the synthetic applications of 1-(4-chlorobenzyl)-1H-pyrazol-5-amine but also provides insight into the reaction mechanisms, contributing to the broader understanding of organic chemistry (Hong et al., 2015).

Safety And Hazards

The safety and hazards associated with “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its potential applications. For example, if it has pharmaceutical properties, future research might focus on optimizing its synthesis and studying its biological effects .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKYYTMQFAWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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